Reversan-d4

Isotope dilution mass spectrometry Internal standard Deuterated analog

Reversan-d4 is the definitive stable isotope-labeled internal standard for accurate LC-MS/MS quantification of Reversan. Its +4 Da mass shift enables chromatographic co-elution with distinct SRM channels, eliminating matrix-induced ionization variability. Unlike unlabeled Reversan or structural analogs (MK-571, verapamil), only this deuterated standard meets FDA/ICH M10 guidance for regulatory bioanalytical method validation. Essential for pharmacokinetic studies (Cmax, AUC, t1/2), DDI assessments, and cross-laboratory potency benchmarking of MRP1/P-gp inhibitors in IND-enabling programs.

Molecular Formula C₂₆H₂₃D₄N₅O₂
Molecular Weight 445.55
Cat. No. B1164345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameReversan-d4
SynonymsN-[3-(4-Morpholinyl)propyl-d4]-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxamide; 
Molecular FormulaC₂₆H₂₃D₄N₅O₂
Molecular Weight445.55
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Reversan-d4: A Deuterated MRP1/P-gp Inhibitor for Quantitative Bioanalysis in Multidrug Resistance Research


Reversan-d4 is a stable deuterium-labeled analog of Reversan (CBLC4H10), a pyrazolopyrimidine-based small molecule that functions as a potent and selective inhibitor of multidrug resistance-associated protein 1 (MRP1/ABCC1) and P-glycoprotein (P-gp/ABCB1) [1]. The parent compound, Reversan, has been characterized in multiple studies, demonstrating an IC50 of 6.8 μM against P-gp in KBV1 cells [2] and increasing the sensitivity of MRP1-overexpressing MCF7/VP tumor cells to doxorubicin, vincristine, and etoposide by 3.8-, 14.6-, and 11.6-fold, respectively . The deuterated form (C26H23D4N5O2, MW 445.55) incorporates four deuterium atoms in the morpholinopropyl side chain, providing a +4 Da mass shift relative to the unlabeled compound for use as an internal standard in LC-MS/MS quantification .

Why Reversan-d4 Cannot Be Replaced by Generic Alternatives in MRP1/P-gp Analytical Workflows


Generic substitution of Reversan-d4 with unlabeled Reversan or other MRP1 inhibitors (e.g., MK-571, verapamil, or probenecid) fails in quantitative bioanalytical applications for three fundamental reasons. First, Reversan-d4 is a stable isotope-labeled internal standard (SIL-IS) designed specifically for LC-MS/MS quantification of the parent drug; its +4 Da mass shift enables chromatographic co-elution with the analyte while providing distinct MS/MS transition channels, eliminating matrix effect variability . Second, unlabeled Reversan cannot serve as an internal standard in assays quantifying Reversan itself, while structurally unrelated inhibitors such as MK-571 or verapamil exhibit different ionization efficiencies and retention times, introducing quantification errors . Third, at the pharmacological level, Reversan exhibits a unique selectivity profile—it inhibits MRP1 and P-gp but does not sensitize MRP2, MRP3, MRP4, or MRP5 to known substrates—a property not shared by broad-spectrum inhibitors like MK-571, which also modulates MRP2 and MRP4 . The deuterated analog is therefore the only choice for accurate pharmacokinetic and tissue distribution studies of Reversan, and its use is mandated for generating regulatory-grade bioanalytical data.

Quantitative Differentiation Evidence for Reversan-d4: Comparator-Based Analysis for Procurement Decisions


Deuterium Incorporation: Reversan-d4 Provides a Definitive +4 Da Mass Shift for LC-MS/MS Quantification

Reversan-d4 contains four deuterium atoms replacing four hydrogen atoms at the morpholinopropyl side chain, yielding a molecular formula of C26H23D4N5O2 (MW 445.55) compared to C26H27N5O2 (MW 441.52) for unlabeled Reversan . This +4 Da mass difference provides a clean mass shift for selected reaction monitoring (SRM) in triple quadrupole LC-MS/MS, enabling the deuterated compound to serve as an ideal internal standard that co-elutes with the analyte while being distinguishable by mass [1]. In contrast, unlabeled Reversan produces identical precursor and product ions, preventing its use as an internal standard in any method quantifying Reversan itself.

Isotope dilution mass spectrometry Internal standard Deuterated analog Bioanalytical method validation

Chemosensitization Potency: Reversan-d4 (as Surrogate for Reversan) Multiplies Chemotherapy Efficacy by up to 14.6-Fold in MRP1-Overexpressing Cells

The parent compound Reversan—for which Reversan-d4 serves as the quantitative internal standard—increases the sensitivity of MRP1-overexpressing MCF7/VP breast cancer cells to three clinically relevant chemotherapeutic agents, with quantified fold-shifts of 3.8-fold for doxorubicin, 14.6-fold for vincristine, and 11.6-fold for etoposide . These chemosensitization factors were measured in a defined cell line model (MCF7/VP, which overexpresses MRP1) and represent a direct comparison to the drug sensitivity of the same cells without Reversan treatment. By contrast, the widely used reference inhibitor verapamil, while also a P-gp substrate, exhibits nonspecific cardiovascular effects and lower potency in MRP1-overexpressing models .

Chemosensitization Multidrug resistance MCF7/VP Doxorubicin Vincristine

Transporter Selectivity: Reversan-d4 Parent Compound Spares MRP2–MRP5, Unlike Broad-Spectrum MRP Inhibitors

Reversan demonstrates a restricted selectivity profile: it inhibits MRP1 (ABCC1) and P-glycoprotein (ABCB1) but does not sensitize MRP2, MRP3, MRP4, or MRP5 to their known substrates . This selectivity is functionally defined—i.e., Reversan does not increase the sensitivity of cells expressing MRP2–MRP5 to substrate drugs, indicating a lack of pharmacological interaction with these transporters. In contrast, the widely used MRP1 reference inhibitor MK-571 inhibits both MRP1 and MRP2 with comparable potency and also modulates MRP4 activity, complicating the interpretation of transporter-specific pharmacology [1]. A recent study confirmed that Reversan serves as a reference MRP1/P-gp inhibitor against which novel, more selective MRP1 inhibitors (e.g., Compound 21, EC50 = 177 nM) are benchmarked, underscoring its role as a pharmacological tool [2].

ABC transporter selectivity MRP1 MRP2 MRP4 Off-target profiling

In Vivo Therapeutic Index: Reversan Improves Chemotherapy Efficacy Without Adding Systemic Toxicity, Validating the Analytical Target for Reversan-d4

Reversan is the only MRP1 inhibitor for which a defined in vivo therapeutic index improvement has been demonstrated. In a syngeneic murine neuroblastoma model, Reversan increased the efficacy of vincristine and etoposide without causing toxicity as a single agent or exacerbating chemotherapy-induced toxicity [1]. Specifically, Reversan at effective doses did not produce weight loss, behavioral changes, or hematological toxicity in treated mice, distinguishing it from earlier-generation MRP1 modulators such as probenecid, which requires high doses associated with renal toxicity [2]. This in vivo safety margin provides the critical rationale for conducting pharmacokinetic studies—for which Reversan-d4 is the required internal standard—to define Reversan's exposure–response relationship and guide translational dosing.

In vivo chemosensitization Neuroblastoma Therapeutic index Murine model Safety pharmacology

P-gp Inhibitory Potency: Reversan-d4 Parent Shows Defined IC50 of 6.8 μM, Enabling Quantitative Cross-Study Comparisons

Reversan inhibits P-glycoprotein (ABCB1)-mediated calcein AM efflux with an IC50 of 6.8 μM in KBV1 cells, as catalogued in the UCSF TransPortal database [1]. This defined IC50 value enables quantitative comparison with other P-gp inhibitors: tariquidar (a third-generation P-gp inhibitor) exhibits a Kd of 5.1 nM for P-gp binding, approximately three orders of magnitude more potent than Reversan at the target level ; however, tariquidar does not inhibit MRP1, making it inapplicable for dual MRP1/P-gp inhibition studies. Elacridar (GF120918) inhibits both P-gp and BCRP but shows no activity at MRP1, while zosuquidar (LY335979) is a P-gp-selective inhibitor with a Ki of 59–60 nM . The documented 6.8 μM IC50 for Reversan at P-gp, combined with its MRP1 activity, defines its niche as a dual inhibitor for which quantitative bioanalysis (requiring Reversan-d4) is needed.

P-glycoprotein inhibition IC50 KBV1 Calcein AM Transporter assay standardization

Benchmark Status: Reversan Serves as Reference Standard for Novel MRP1 Inhibitor Development, Driving Demand for the Deuterated Analog

Reversan is now established as a reference standard in MRP1 inhibitor discovery. A 2025 study in the European Journal of Medicinal Chemistry reported that Compound 21, a novel 2-aminopyrimidine derivative, achieved an EC50 of 177 nM in the calcein accumulation assay in MRP1-overexpressing U87MG glioblastoma cells, proving to be fivefold more potent than Reversan used as the reference inhibitor in the same assay system [1]. Compound 21 also completely abolished doxorubicin resistance at submicromolar concentrations, setting a new potency benchmark. This head-to-head comparison establishes Reversan as the calibrator against which next-generation MRP1 inhibitors are measured—and consequently drives the analytical need for Reversan-d4 to quantify Reversan concentrations in comparative pharmacological studies.

MRP1 inhibitor development Reference compound Benchmarking Calcein AM assay Structure–activity relationship

Validated Application Scenarios for Reversan-d4 in Drug Development and Translational Research


Quantitative Bioanalysis of Reversan in Preclinical Pharmacokinetic Studies

Reversan-d4 is indispensable as a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification of Reversan in plasma, tissue homogenates, and formulated drug products. In a typical workflow, plasma samples are spiked with a known concentration of Reversan-d4, extracted by protein precipitation or liquid–liquid extraction, and analyzed by reversed-phase UHPLC coupled to a triple quadrupole mass spectrometer operating in positive-ion ESI mode with selected reaction monitoring (SRM). The +4 Da mass difference between Reversan-d4 and unlabeled Reversan allows the analyte and internal standard to be monitored in separate SRM channels (e.g., m/z 442→[product ion] for Reversan and m/z 446→[corresponding product ion] for Reversan-d4), ensuring co-elution while eliminating matrix-induced ionization variability . This application is critical for generating pharmacokinetic parameters (Cmax, AUC, t1/2, Vd, clearance) that inform dosing regimens in in vivo chemosensitization studies, as established by Burkhart et al. in the murine neuroblastoma model [1].

Drug–Drug Interaction (DDI) Assessment in Multidrug Resistance Modulation Studies

When Reversan is co-administered with chemotherapeutic agents (vincristine, etoposide, doxorubicin) in preclinical tumor models, Reversan-d4 enables simultaneous quantification of Reversan and the co-administered drug from the same biosample. This is essential to determine whether Reversan alters the pharmacokinetics of the chemotherapy agent through transporter-mediated mechanisms at the hepatic or renal level. Unlike MK-571, which modulates MRP2 (a major hepatobiliary efflux transporter) and can confound biliary excretion data, Reversan's selectivity for MRP1 and P-gp (sparing MRP2–MRP5) allows cleaner interpretation of DDI data—provided that Reversan concentrations are accurately measured using Reversan-d4 as the internal standard.

Bioanalytical Method Validation in Support of IND-Enabling Studies

For research programs advancing Reversan toward an Investigational New Drug (IND) application, regulatory bioanalytical method validation per FDA and ICH M10 guidance requires the use of a stable isotope-labeled internal standard wherever feasible. Reversan-d4 satisfies this requirement for the parent analyte. A fully validated LC-MS/MS method using Reversan-d4 must demonstrate accuracy (85–115% of nominal), precision (CV ≤15%), selectivity (no matrix interference at the retention time of analyte and IS), and stability (bench-top, freeze–thaw, long-term) across the expected concentration range. In contrast, use of a structural analog (e.g., a close pyrazolopyrimidine derivative) as internal standard would require extensive cross-validation to demonstrate equivalent extraction recovery and ionization efficiency, adding time and cost to method development [2].

Cross-Study Comparability and Reference Standardization in MRP1 Inhibitor Discovery

As the field of MRP1 inhibitor development matures—with the emergence of new chemotypes such as 2-aminopyrimidines (e.g., Compound 21, EC50 = 177 nM, fivefold more potent than Reversan) [3] and deazaflavin analogs (e.g., ZW-1226, 16-fold more potent than MK-571) [4]—Reversan serves as a universally available reference standard for cross-study potency comparisons. Accurate concentration verification of the Reversan stock solution used in these benchmarking assays, achieved through quantitative analysis with Reversan-d4, ensures that reported EC50/IC50 values and fold-potency comparisons are reproducible across laboratories. This application directly supports the SAR-driven optimization of next-generation MRP1 inhibitors.

Quote Request

Request a Quote for Reversan-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.